Copper--oxotungsten (1/1)
Description
Overview of Polyoxometalates (POMs) in Advanced Inorganic Materials Research
Polyoxometalates (POMs) are a remarkable class of metal-oxo clusters, primarily composed of early transition metals like tungsten, molybdenum, and vanadium in their high oxidation states. frontiersin.orgrsc.org These compounds are formed through the condensation of simple oxoanions in solution, a process that can be meticulously controlled by adjusting parameters such as pH, temperature, and concentration. frontiersin.org The resulting structures exhibit an incredible diversity in size, composition, and topology, ranging from the well-known Keggin and Dawson structures to much larger and more complex architectures. researchgate.net
The significance of POMs in advanced inorganic materials research stems from their tunable properties. frontiersin.org They possess inherent characteristics such as high thermal and chemical stability, reversible redox behavior, strong acidity, and the capacity for electron and proton storage and transport. rsc.org These features make them highly attractive for a wide array of applications, including catalysis, electrochromism, energy storage, and even medicine. frontiersin.orgresearchgate.netnih.gov Furthermore, the ability to modify POMs by incorporating other elements or functionalizing them with organic moieties allows for the fine-tuning of their physical and chemical properties, opening up a vast landscape for the design of new materials. frontiersin.org
Significance of Heterometallic Incorporation in Oxotungstate Frameworks
The introduction of a second, different metal cation (a heteroatom) into an oxotungstate framework dramatically expands the structural and functional possibilities of the resulting material. This incorporation of a heterometal can lead to the formation of novel structural types that are not accessible with tungsten alone. The heteroatom can act as a template around which the tungstate (B81510) units assemble, or it can become an integral part of the polyoxometalate framework itself.
The significance of heterometallic incorporation lies in the synergistic effects that arise from the combination of two distinct metal centers. The heteroatom can modulate the electronic properties of the entire cluster, influencing its redox potential, acidity, and catalytic activity. For instance, the introduction of a redox-active metal like copper can create new active sites for catalysis or enhance the material's ability to participate in multi-electron transfer processes. This strategy allows for the rational design of materials with tailored properties for specific applications.
Historical Context and Evolution of Copper-Containing Oxotungsten (B8612460) Chemistry
The history of copper-containing compounds is ancient, with copper and its alloys being among the first metals utilized by humankind. wikipedia.org Its distinct reddish-orange hue and excellent conductivity have made it a cornerstone of technology for millennia. wikipedia.org In the realm of pigments, copper(II) salts are responsible for the vibrant blue and green colors of minerals like azurite (B1638891) and malachite, which have been used since antiquity. wikipedia.org The study of ancient Chinese copper-based objects reveals a long history of sophisticated metallurgical practices. researchgate.net
The deliberate synthesis and characterization of copper-containing oxotungsten compounds is a more recent development within the broader field of polyoxometalate chemistry. Early research in POM chemistry, which began to flourish in the mid-20th century, laid the groundwork for understanding the fundamental principles of their formation and structure. researchgate.net As synthetic techniques became more sophisticated, chemists began to explore the incorporation of a wide variety of heteroatoms into POM frameworks.
The initial exploration of copper-containing oxotungstates was likely driven by the desire to create new materials with interesting magnetic and catalytic properties. The paramagnetic nature of Cu(II) ions made them attractive targets for studying magnetic exchange interactions within a well-defined molecular cluster. Over time, the focus has expanded to encompass a wide range of copper-oxotungstate species, from simple heteropolytungstates where a central copper ion is encapsulated by a tungstate shell, to more complex structures where copper ions bridge multiple polyoxometalate units. The investigation into the vibrant colors of historical pigments containing copper, such as Egyptian Blue (CaCuSi₄O₁₀), has also provided insights into the coordination environment and electronic structure of copper in oxide-based frameworks. researchgate.net
Current Research Frontiers and Challenges in Copper--Oxotungsten (1/1) Chemistry
Current research in the field of copper-oxotungsten chemistry is vibrant and multifaceted, with several key frontiers and challenges driving innovation. One of the primary goals is the rational design and synthesis of novel structures with precisely controlled compositions and topologies. rsc.org This involves developing new synthetic strategies, including the use of structure-directing agents and exploring non-aqueous solvent systems, to access unprecedented architectures.
A major area of focus is the application of copper-oxotungsten materials in catalysis. Researchers are exploring their potential as catalysts for a variety of organic transformations, as well as for electrocatalysis and photocatalysis, such as in water splitting and CO₂ reduction. rsc.org The synergy between the redox-active copper centers and the robust tungstate framework is a key aspect being investigated to enhance catalytic efficiency and selectivity.
Understanding the fundamental structure-property relationships in these materials remains a significant challenge. Advanced characterization techniques, coupled with theoretical calculations, are crucial for elucidating the electronic and magnetic properties that arise from the specific arrangement of copper and tungsten atoms. A deeper understanding of these relationships will enable the design of materials with optimized performance for targeted applications.
Structure
2D Structure
Properties
CAS No. |
12771-00-5 |
|---|---|
Molecular Formula |
CuOW |
Molecular Weight |
263.39 g/mol |
IUPAC Name |
copper;oxotungsten |
InChI |
InChI=1S/Cu.O.W |
InChI Key |
GQLSFFZMZXULSF-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Cu] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Copper Oxotungsten 1/1 Compounds
Controlled Synthesis of Specific Isomers and Polymorphs of Copper--Oxotungsten (1/1)
The crystalline structure of copper--oxotungsten (1/1) predominantly exists in a triclinic wolframite-type structure with the P-1 space group. This structure consists of distorted CuO₆ and WO₆ octahedra. The synthesis of specific polymorphs and the control over the crystalline phase are crucial for tuning the material's electronic and catalytic properties.
Hydrothermal and Solvothermal Synthetic Routes
Hydrothermal and solvothermal methods are widely employed for the synthesis of crystalline copper--oxotungsten (1/1) with controlled morphology and size. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, such as an autoclave.
The hydrothermal method has been successfully used to synthesize CuWO₄ nanoparticles, nanorods, and hollow microspheres. For instance, CuWO₄ nanoparticles can be prepared by reacting copper nitrate (B79036) trihydrate and sodium tungstate (B81510) dihydrate in an ultrasonic bath, followed by hydrothermal treatment. unesp.br The temperature and duration of the hydrothermal process are critical parameters that influence the crystallinity and morphology of the final product. In one study, a facile hydrothermal synthesis of CuWO₄ and its reduced graphene oxide hybrid involved heating a mixture of copper (II) sulfate, sodium tungstate dihydrate, and urea (B33335) in a Teflon-lined stainless steel autoclave at 200°C for 12 hours. thescipub.com Another approach utilized a hydrothermal method to prepare CuWO₄/ZnO composites, demonstrating the versatility of this technique for creating heterostructures. nih.govnih.govacs.org
Solvothermal synthesis offers additional control over the product's characteristics by varying the solvent. For example, a solvothermal route has been used for the synthesis of MIL-101(Fe), which can then be used in conjunction with hydrothermally synthesized CuWO₄ nanoparticles to create composite materials. nih.gov The choice of solvent can influence the solubility of precursors and the nucleation and growth kinetics of the crystals.
| Precursors | Solvent | Temperature (°C) | Time (h) | Resulting Morphology | Reference |
|---|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O, Na₂WO₄·2H₂O | Water | Not specified | Not specified | Porous film | unesp.br |
| CuSO₄, Na₂WO₄·2H₂O, Urea | Water | 200 | 12 | Nanoparticles | thescipub.com |
| Cu(NO₃)₂·3H₂O, Na₂WO₄·2H₂O | Water | 175 | 24 | Nanoparticles | nih.gov |
| CuCl₂, Na₂WO₄ | Not specified | Not specified | Not specified | Hollow microspheres | researchgate.net |
Room Temperature and Green Chemistry Approaches
In line with the principles of sustainable chemistry, room temperature and green synthesis methods for copper--oxotungsten (1/1) are being explored. These methods aim to reduce energy consumption and the use of hazardous reagents.
A simple co-precipitation method at room temperature can be employed to synthesize nanosized copper tungstate. This typically involves mixing aqueous solutions of a copper salt (e.g., CuCl₂·2H₂O) and a tungstate salt (e.g., Na₂WO₄·2H₂O) with constant stirring. jmaterenvironsci.com The resulting precipitate is then filtered, washed, and calcined to obtain the final CuWO₄ product. This method is straightforward and cost-effective.
Green chemistry approaches often utilize plant extracts or other biological resources as reducing and stabilizing agents. For instance, the synthesis of copper oxide nanoparticles has been achieved using leaf extracts of green tea (Camellia sinensis L.) and lavender (Lavandula anguistifolia) via a solid-state route, highlighting a potential green pathway for metal oxide synthesis. rsc.org While not directly reported for CuWO₄, this approach suggests a promising avenue for future research in the environmentally friendly synthesis of this compound. Another green approach is the use of microwave-hydrothermal (MH) synthesis, which offers rapid processing times and lower temperatures compared to conventional hydrothermal methods. researchgate.net
Template-Directed Synthesis and Self-Assembly Strategies
Template-directed synthesis is a powerful strategy to fabricate nanomaterials with controlled and complex architectures. nih.gov This method utilizes a pre-existing template to guide the formation of the desired structure.
For the synthesis of CuWO₄ nanostructures, sacrificial templates are often employed. For example, tungsten trioxide (WO₃) nanoflakes have been used as a sacrificial template to prepare CuWO₄ nanoflake array films through a solid-phase reaction. rsc.org In this process, the WO₃ template reacts with a copper precursor, and the resulting CuWO₄ inherits the morphology of the template. Another example involves the use of anodic aluminum oxide (AAO) templates to fabricate CuWO₄ nanorod arrays via electrochemical deposition. nih.gov After deposition, the template is selectively removed, leaving behind an ordered array of nanorods.
Self-assembly is another key strategy where pre-formed building blocks spontaneously organize into ordered structures. The formation of urchin-like CuWO₄/WO₃ heterojunction nanoarrays is an example of a self-assembly process that can enhance the photoelectrochemical performance of the material. researchgate.net
Precursor Design and Reactivity Control in Copper--Oxotungsten (1/1) Formation
The properties of the final copper--oxotungsten (1/1) product are highly dependent on the choice of precursors and the precise control of reaction parameters.
Influence of Ligand Environment on Cluster Formation
The ligand environment plays a crucial role in the formation of metal oxide clusters and their subsequent growth into crystalline materials. Ligands can coordinate to the metal ions (Cu²⁺ and W⁶⁺), influencing their reactivity and directing the assembly of the final structure.
In the synthesis of coordination polymers, the electronic properties of the ligands can tune the electronic state of the metal center. nih.gov While specific studies on the influence of various ligands on CuWO₄ "cluster" formation are not extensively detailed in the provided search results, the principle remains relevant. The choice of anions from the precursor salts (e.g., nitrate, sulfate, chloride) can be considered a simple form of ligand control, affecting the solution chemistry and the nucleation process. For instance, the synthesis of CuWO₄ has been reported using precursors like copper nitrate, copper sulfate, and copper chloride. thescipub.comnih.govresearchgate.net The presence of different anions can influence the formation of intermediate complexes in solution, thereby affecting the final product's characteristics.
Role of Counter-Ions and pH in Crystallization Processes
The counter-ions present in the precursor salts and the pH of the reaction medium are critical factors that govern the crystallization of copper--oxotungsten (1/1).
The choice of counter-ions (e.g., Na⁺, K⁺ from the tungstate salt) can influence the ionic strength of the solution and may participate in the formation of intermediate phases. acs.orgacs.org While the direct impact of different alkali metal counter-ions on CuWO₄ synthesis is not extensively documented in the provided results, their role in controlling precipitation and crystallization is a fundamental aspect of inorganic synthesis.
The pH of the solution is a particularly influential parameter. It affects the hydrolysis and condensation of the metal precursors and can determine the final phase and morphology of the product. For instance, in the co-precipitation synthesis of CuWO₄, the pH is often adjusted to a specific value to ensure the complete precipitation of the desired compound. nih.govacs.org Studies have shown that varying the pH can lead to the stabilization of different structures, such as CuWO₄, CuWO₄/WO₃, or CuWO₄/CuO composites. uespi.br In one study on the photocatalytic degradation of tetracycline (B611298), a pH of 6 was found to be optimal for the activity of the synthesized CuWO₄. researchgate.net This highlights the importance of pH control not only for the synthesis but also for the application of the material.
| Synthesis Method | Precursors | pH | Observation | Reference |
|---|---|---|---|---|
| Co-precipitation | CuSO₄·5H₂O, Na₂WO₄·2H₂O | 8 | Facilitated the formation of CuWO₄ prior to calcination. | nih.govacs.org |
| Not specified | Not specified | Varied | Influenced the stabilization of CuWO₄, CuWO₄/WO₃, and CuWO₄/CuO structures. | uespi.br |
| Facile hydrothermal | Not specified | 6 | Optimal pH for photocatalytic degradation of tetracycline by CuWO₄. | researchgate.net |
Post-Synthetic Modification and Derivatization of Copper--Oxotungsten (1/1) Architectures
Post-synthetic modification (PSM) and derivatization are powerful strategies for tailoring the surface properties and enhancing the functionality of pre-synthesized Copper--Oxotungsten (1/1), also known as copper tungstate (CuWO₄), materials. These techniques allow for the introduction of new chemical groups and the alteration of surface characteristics without disrupting the bulk crystal structure, thereby enabling the optimization of these materials for specific applications, particularly in photocatalysis and photoelectrochemistry.
Surface Functionalization Techniques
Surface functionalization of copper--oxotungsten (1/1) primarily focuses on improving its performance in solar energy conversion applications. Key techniques include the deposition of plasmonic nanoparticles, the creation of surface heterojunctions, and elemental substitution to modify surface states.
One prominent strategy involves the use of plasmonic nanoparticles, such as gold (Au) and silver (Ag), to enhance the photoelectrochemical (PEC) performance of CuWO₄ thin films for solar water splitting. When gold nanoparticles, coated with a thin layer of titanium dioxide (TiO₂), are placed on the CuWO₄-electrolyte interface, they significantly boost the surface catalysis. acs.org This functionalization reduces surface charge recombination from approximately 60% to about 10%. acs.org The near-field of these nanoparticles can also generate additional charge carriers within the space charge layer, which are then transported more efficiently. acs.org This dual effect leads to a notable increase in the water-splitting photocurrent. acs.org Similarly, Ag-functionalized CuWO₄/WO₃ heterostructures have demonstrated a three to four-fold enhancement in photocurrent compared to pristine CuWO₄ and WO₃ films. rsc.org This improvement is attributed to the synergistic effects of heterostructure formation and the surface plasmon resonance (SPR) induced by the silver nanoparticles, which enhances light utilization. rsc.org
Another effective surface modification technique is the creation of a surface heterojunction through photocharging. Prolonged illumination of CuWO₄ photoanodes under open-circuit conditions can lead to the formation of a surface-bound copper complex, such as copper borate, in the presence of an appropriate electrolyte. nih.gov This thin, semiconducting layer forms a heterojunction with the underlying CuWO₄, which improves charge separation at the surface and suppresses the recombination of charge carriers. nih.gov This light-induced modification has been shown to double the photocurrent of CuWO₄ samples at a potential of 1.23 V versus the reversible hydrogen electrode (RHE). nih.gov
Furthermore, the substitution of tungsten with molybdenum (Mo) in the CuWO₄ lattice has been explored as a method to enhance its photoelectrocatalytic efficiency. Substituting 50% of the tungsten with molybdenum in CuWO₄ can result in a six-fold increase in photocurrent production. rsc.org This enhancement is linked to a more efficient separation of photogenerated charges compared to pure CuWO₄. rsc.org
Table 1: Effects of Surface Functionalization on Copper--Oxotungsten (1/1) Photoanodes
| Functionalization Method | Key Improvement | Performance Enhancement | Reference |
|---|---|---|---|
| Au Nanoparticles with TiO₂ coating | Enhanced surface catalysis and charge carrier generation | Increase in photocurrent from 0.03 to 0.1 mA cm⁻² | acs.org |
| Ag Nanoparticles on CuWO₄/WO₃ | Synergistic heterostructure and SPR effects | 3-4 times enhancement in photocurrent | rsc.org |
| Photocharging (Copper Borate layer) | Improved charge separation at the surface | Doubled photocurrent at 1.23 V vs RHE | nih.gov |
| Molybdenum for Tungsten Substitution | More efficient separation of photoproduced charges | 6-fold enhancement in photocurrent | rsc.org |
Covalent and Non-Covalent Grafting Strategies
While surface functionalization through nanoparticle deposition and elemental substitution is well-documented for copper--oxotungsten (1/1), the application of specific covalent and non-covalent grafting strategies to this material is an emerging area of research. These methods, widely used for other material classes, offer significant potential for tailoring the surface chemistry of CuWO₄.
Covalent Grafting:
Covalent grafting involves the formation of strong, stable chemical bonds between the surface of the material and functional molecules. A versatile method for achieving this on various surfaces is through the use of aryldiazonium salts. researchgate.net This technique can create "self-adhesive surfaces" by first grafting a thin polyaminophenylene layer, which is then converted to a "poly-aryldiazonium polymer" film. researchgate.net These activated surfaces can then react with a wide range of species, including organic compounds and nanoparticles, to form robust covalent linkages. researchgate.net While direct application to copper--oxotungsten (1/1) is not extensively reported, this methodology presents a promising route for the covalent attachment of functional organic molecules to its surface, which could be used to introduce specific catalytic sites or alter surface energy.
Another approach is the "grafting-to" method, which has been demonstrated for attaching plasmonic nanoparticles to silica (B1680970) surfaces through silanization. mdpi.com This involves modifying the nanoparticles with a silane-containing ligand, which then reacts to form covalent bonds with hydroxyl groups on the substrate surface. mdpi.com Given that metal oxide surfaces like CuWO₄ can possess surface hydroxyl groups, a similar strategy could be adapted to covalently link functionalized nanoparticles or molecules.
Non-Covalent Grafting:
Non-covalent grafting relies on weaker interactions, such as van der Waals forces, hydrogen bonding, and electrostatic interactions, to attach molecules to a surface. This approach is less disruptive to the underlying material and can be simpler to implement. For instance, non-covalent functionalization has been effectively used to disperse and functionalize reduced graphene oxide sheets with polymers, leading to materials with high solubility and electrical conductivity. rsc.org The strategies often involve using molecules with aromatic moieties, like pyrene (B120774) derivatives, that can interact with the surface through π-π stacking. While specific examples for copper--oxotungsten (1/1) are not prevalent in the literature, the principles of non-covalent functionalization could be applied to modify its surface properties, for example, to improve its dispersibility in certain solvents or to introduce new functionalities through self-assembly of functional molecules.
Table 2: Overview of Potential Grafting Strategies for Copper--Oxotungsten (1/1)
| Grafting Strategy | Mechanism | Potential Application for CuWO₄ |
|---|---|---|
| Covalent Grafting | ||
| Aryldiazonium Salt Chemistry | Formation of robust covalent bonds via diazonium intermediates. researchgate.net | Introduction of specific catalytic sites or surface energy modifiers. |
| "Grafting-to" via Silanization | Condensation reaction between silane-functionalized molecules and surface hydroxyl groups. mdpi.com | Stable attachment of functional nanoparticles or molecules. |
| Non-Covalent Grafting | ||
| π-π Stacking | Interaction between aromatic moieties of a functional molecule and the material surface. rsc.org | Improving dispersibility and introducing functionalities through self-assembly. |
High Resolution Structural Elucidation of Copper Oxotungsten 1/1 Systems
Single-Crystal X-ray Diffraction (SCXRD) for Atomistic Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as a definitive technique for mapping the electron density in crystalline solids, providing unparalleled detail on bond lengths, angles, and unit cell dimensions. carleton.eduuni-ulm.de For copper--oxotungsten (1/1), SCXRD studies have been instrumental in establishing its crystal system and space group.
Copper--oxotungsten (1/1) crystallizes in a triclinic system with the space group P-1. researchgate.netnih.govunesp.br This low-symmetry structure is a key feature of the compound. The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, have been determined with high precision. researchgate.netmaterialsproject.orgcapes.gov.br
| Parameter | Value | Reference |
| Crystal System | Triclinic | researchgate.netnih.govresearchgate.net |
| Space Group | P-1 | researchgate.netnih.govunesp.br |
| a (Å) | 4.709 - 4.733 | researchgate.netmaterialsproject.orgcapes.gov.br |
| b (Å) | 5.830 - 5.845 | researchgate.netmaterialsproject.orgcapes.gov.br |
| c (Å) | 4.877 - 4.884 | researchgate.netmaterialsproject.orgcapes.gov.br |
| α (°) | 88.3 - 91.64 | researchgate.netcapes.gov.br |
| β (°) | 92.41 - 92.5 | researchgate.netcapes.gov.br |
| γ (°) | 82.91 - 97.2 | researchgate.netcapes.gov.br |
Note: The range of values reflects data from different studies and measurement conditions.
The crystal structure of copper--oxotungsten (1/1) is characterized by a network of interconnected metal-oxygen polyhedra. researchgate.net Specifically, both copper and tungsten atoms are coordinated to six oxygen atoms, forming distorted octahedra, denoted as [CuO6] and [WO6]. unesp.brmaterialsproject.orgresearchgate.net
The [WO6] octahedra share edges with two other [WO6] octahedra and corners with eight [CuO6] octahedra. materialsproject.org The W-O bond distances within these octahedra are not uniform, ranging from approximately 1.82 to 2.14 Å. materialsproject.org Similarly, the [CuO6] octahedra share edges with two other [CuO6] octahedra and corners with eight [WO6] octahedra. materialsproject.org The distortion in the [CuO6] octahedra is a consequence of the Jahn-Teller effect, a geometric distortion that occurs in non-linear molecules in certain electronic situations. researchgate.net This results in a pseudo-tetragonally elongated geometry, with four shorter planar Cu-O bonds (around 2.0 Å) and two longer axial Cu-O bonds (around 2.4 Å). researchgate.net The Cu-O bond lengths generally range from 1.93 to 2.50 Å. materialsproject.org The connectivity of these octahedra creates infinite zigzag chains. researchgate.netnih.gov
Advanced Spectroscopic Characterization Techniques for Structural Insights
While SCXRD provides a static picture of the crystal structure, spectroscopic techniques offer dynamic information about the vibrational modes, local atomic environments, and electronic properties of the constituent ions.
Raman and Infrared (IR) spectroscopy are powerful non-destructive techniques that probe the vibrational modes of a material. aps.orgacs.org These vibrations are unique to the compound's structure and bonding, providing a characteristic "fingerprint."
For copper--oxotungsten (1/1), group theory predicts 18 Raman-active modes (18Ag). researchgate.net Experimental Raman spectra typically show a number of these predicted modes. researchgate.netacs.org An intense peak observed around 900 cm⁻¹ is attributed to the symmetric stretching vibration of the W-O bonds within the [WO6] octahedra. researchgate.netresearchgate.net Other bands in the Raman spectrum correspond to various stretching and bending modes of the W-O and Cu-O bonds. acs.orgresearchgate.net
Infrared spectroscopy provides complementary information. The FTIR spectrum of copper--oxotungsten (1/1) shows characteristic absorption bands. researchgate.netresearchgate.net For instance, bands in the region of 400-700 cm⁻¹ can be assigned to Cu-O stretching vibrations, while bands related to W-O bonds also appear. researchgate.netresearchgate.net
| Wavenumber (cm⁻¹) | Spectroscopy | Assignment | Reference |
| ~900 | Raman | W-O stretching | researchgate.net |
| 770 | Raman | W-O related | researchgate.net |
| 758 | IR | Cu-O stretching | researchgate.net |
| 614-634 | IR | Cu-O stretching | researchgate.netresearchgate.net |
| 593 | Raman | W-O related | researchgate.net |
| 476 | IR | Cu-O stretching | researchgate.net |
| 398 | Raman | W-O related | researchgate.net |
Solid-state Nuclear Magnetic Resonance (ssNMR) is a technique that provides detailed information about the local atomic environment of specific nuclei. nih.gov However, for paramagnetic compounds like those containing Cu(II), the presence of an unpaired electron can lead to significant broadening and shifting of the NMR signals, making analysis challenging. nih.govrsc.org
Copper has two NMR-active isotopes, ⁶³Cu and ⁶⁵Cu, both of which are quadrupolar. huji.ac.il NMR studies of copper--oxotungsten (1/1) are complicated by the paramagnetic nature of the Cu²⁺ ion. huji.ac.il Consequently, direct observation of ⁶³Cu or ⁶⁵Cu NMR signals in CuWO₄ is often difficult with standard high-resolution solid-state NMR spectrometers. huji.ac.il However, ssNMR can still be a valuable tool for characterizing the structure of copper-containing materials, particularly for diamagnetic Cu(I) species or by observing the NMR signals of other nuclei in the structure, such as ¹⁷O, to indirectly probe the local environment. rsc.org
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique specifically for studying materials with unpaired electrons. mdpi.comnih.gov It is therefore an ideal tool for investigating the Cu²⁺ centers in copper--oxotungsten (1/1). mdpi.comlibretexts.org
The EPR spectrum of a Cu(II) compound provides information about its oxidation state and coordination geometry. libretexts.org The g-tensor values obtained from the EPR spectrum are characteristic of the electronic environment of the copper ion. For Cu(II) in an axially elongated octahedral geometry, as is the case in copper--oxotungsten (1/1), the EPR spectrum is expected to be anisotropic. libretexts.org The magnetic moment of the Cu²⁺ ions in copper--oxotungsten (1/1) has been determined to be approximately 0.67 µB. capes.gov.br The EPR signal is quantifiable and can be used to determine the content of different EPR-active species. dtu.dk
Table of Compound Names
| Common Name | IUPAC Name |
| Copper--oxotungsten (1/1) | Copper(II) tungstate (B81510) |
| Copper(I) tungstate | Dicopper tungstate |
| Tungsten trioxide | Tungsten(VI) oxide |
| Copper(II) oxide | Copper(II) oxide |
| Sodium tungstate | Disodium tungstate |
| Copper nitrate (B79036) | Copper(II) nitrate |
Electron Microscopy for Morphological and Nanoscale Structural Analysis
Electron microscopy techniques are indispensable for visualizing the morphology and atomic-level structure of Copper--oxotungsten (1/1) materials. These methods provide direct, real-space images of the material's size, shape, and crystal structure.
High-Resolution Transmission Electron Microscopy (HRTEM)
High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct imaging of the crystallographic structure of a material at the atomic scale. In studies of CuWO₄ nanomaterials, HRTEM is used to verify their crystallinity and identify specific lattice planes.
HRTEM images of single-crystal CuWO₄ nanostructures, such as nanorods, reveal well-defined lattice fringes, which are the visual manifestation of the ordered arrangement of atoms in the crystal. core.ac.uk The distance between these fringes, known as the interplanar spacing or d-spacing, can be measured directly from the images and their corresponding Fast Fourier Transform (FFT) patterns. These experimental d-spacing values are then compared with known values from X-ray Diffraction (XRD) data for the triclinic crystal structure of CuWO₄ (space group P-1) to identify the specific crystallographic planes. Research on CuWO₄ nanorod arrays has identified a lattice spacing of 0.22 nm, which corresponds to the (-110) crystallographic plane, confirming the high crystallinity and structural integrity of the nanostructure. core.ac.uk
| Measured Interplanar Spacing (d) | Corresponding Crystallographic Plane (hkl) | Reference |
|---|---|---|
| 0.22 nm | (-110) | core.ac.uk |
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping
Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) provides comprehensive information on the surface morphology and elemental composition of Copper--oxotungsten (1/1).
SEM is used to investigate the microstructure, including the size, shape, and aggregation state of CuWO₄ particles. For instance, SEM analysis of nano-sized CuWO₄ prepared by methods such as co-precipitation has shown the formation of mostly spherical particles. researchgate.netresearchgate.net The particle size can be accurately determined from SEM micrographs, with studies reporting nanoparticles in the range of 10 to 90 nm. researchgate.netresearchgate.net
EDX , an analytical technique integrated with SEM, is used to perform elemental analysis. jeolusa.com By detecting the characteristic X-rays emitted from the sample as it is scanned by the electron beam, EDX can identify the elements present and their relative abundance. An EDX spectrum of a pure CuWO₄ sample will show distinct peaks corresponding to copper (Cu), tungsten (W), and oxygen (O). researchgate.net This confirms the elemental makeup of the synthesized material. Furthermore, EDX can be used to create elemental maps, which show the spatial distribution of each element across the sample's surface. For CuWO₄, elemental mapping is used to verify the homogeneous distribution of copper, tungsten, and oxygen, which is crucial for ensuring the material's phase purity and uniform properties. researchgate.netresearchgate.net
| Element | Symbol | Atomic % | Weight % |
|---|---|---|---|
| Copper | Cu | 16.67 | 20.20 |
| Tungsten | W | 16.67 | 58.44 |
| Oxygen | O | 66.66 | 21.36 |
Theoretical and Computational Investigations of Copper Oxotungsten 1/1 Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
There is no available literature presenting DFT calculations specifically for a "Copper--oxotungsten (1/1)" molecule. Consequently, data on its predicted geometric structures, vibrational frequencies, electronic states, orbital interactions, and energy decomposition analysis are not available.
Prediction of Geometric Structures and Vibrational Frequencies
No computational studies predicting the geometric structure or calculating the vibrational frequencies for a discrete "Copper--oxotungsten (1/1)" molecule were found.
Elucidation of Electronic States and Orbital Interactions
Detailed analysis of the electronic states and orbital interactions for a "Copper--oxotungsten (1/1)" molecule through DFT is not present in the current body of scientific literature. While research on copper tungstate (B81510) (CuWO₄) discusses the electronic band structure, attributing the valence band to a mix of O 2p and Cu 3d states and the conduction band to empty Cu 3d levels, this applies to the bulk material and cannot be directly extrapolated to a single molecular unit. acs.org
Energy Decomposition Analysis in Copper--Oxotungsten (1/1) Cluster Formation
No energy decomposition analyses for the formation of a "Copper--oxotungsten (1/1)" cluster have been published.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Specific molecular dynamics simulations investigating the dynamic behavior of a "Copper--oxotungsten (1/1)" molecule are not available.
Solvation Effects and Intermolecular Interactions
There are no studies on the solvation effects or intermolecular interactions of a "Copper--oxotungsten (1/1)" molecule using molecular dynamics.
Host-Guest Chemistry within Copper--Oxotungsten (1/1) Frameworks
The concept of host-guest chemistry within a "Copper--oxotungsten (1/1)" framework is not applicable, as no such molecular framework has been described or computationally investigated.
Reactivity and Mechanistic Studies of Copper Oxotungsten 1/1 Compounds
Redox Chemistry and Electron Transfer Processes
The electrochemical behavior of copper-oxotungsten compounds is defined by the accessible oxidation states of both the copper and tungsten centers. The interaction between these metals within the polyoxometalate framework can lead to unique redox properties and the stabilization of unusual oxidation states.
Cyclic Voltammetry and Chronoamperometry for Redox Potentials
Cyclic voltammetry (CV) is a principal technique for probing the electron transfer processes in these complexes. By scanning the potential applied to a solution of the compound, the potentials at which the copper and tungsten centers undergo oxidation or reduction can be determined.
In studies of copper-substituted polyoxotungstates, such as the sandwich-type complex Na₁₂[Cu₃(H₂O)₃(BiW₉O₃₃)₂]·47H₂O, cyclic voltammetry reveals distinct waves corresponding to the redox processes of both metal centers. lew.ro The voltammograms typically show waves for the two-step reduction of the copper centers (Cu(II) → Cu(I) → Cu(0)) and subsequent reduction of the tungsten(VI) centers within the polyoxoanion framework (W(VI) → W(V)). lew.ro The presence of the polyoxometalate can stabilize the Cu(I) oxidation state, making its oxidation to Cu(II) more difficult than in simpler copper salts. acs.orgnih.gov This stabilization is attributed to the electron-donating environment provided by the oxygen-rich framework of the POM. acs.org
The precise redox potentials are highly dependent on the specific structure of the complex, the solvent system, and the nature of the supporting electrolyte. These values are crucial for understanding the thermodynamic feasibility of electron transfer reactions involving the copper-oxotungsten compound.
Table 1: Representative Redox Potentials for a Copper-Substituted Polyoxotungstate Complex Data derived from studies on Na₁₂[Cu₃(H₂O)₃(BiW₉O₃₃)₂] versus an Ag/AgCl reference electrode. lew.ro
| Redox Couple | Process | Potential (V vs Ag/AgCl) |
|---|---|---|
| Cu(II)/Cu(I) | Reduction | +0.05 |
| W(VI)/W(V) | Reduction | -0.65 to -0.90 |
Spectroelectrochemical Studies for Intermediate Species Identification
Spectroelectrochemistry combines electrochemical methods with spectroscopy (e.g., UV-Vis, EPR) to identify and characterize transient or stable intermediates formed during redox reactions. By monitoring spectroscopic changes as the potential is varied, it is possible to gain insight into the electronic structure of the species generated.
For copper-oxotungsten compounds, this technique is invaluable for confirming the oxidation states of the metal centers at specific potentials. For example, upon electrochemical reduction of a Cu(II)-containing complex, the disappearance of the characteristic d-d absorption bands of Cu(II) in the visible spectrum can be monitored. The formation of mixed-valence species, such as a cluster containing both Cu(I) and Cu(II), can sometimes be identified by the appearance of new, intense absorption bands known as intervalence charge-transfer (IVCT) bands. acs.org In cases where paramagnetic species like Cu(II) or W(V) are involved, Electron Paramagnetic Resonance (EPR) spectroscopy can be coupled with electrochemistry to observe the generation and disappearance of their characteristic signals, confirming the redox transitions.
Acid-Base Properties and Protonation Equilibria
The surface of a polyoxotungstate ligand is composed of oxygen atoms that can act as Brønsted-Lowry bases, accepting protons from solution. The acid-base properties of the copper-oxotungsten complex are therefore determined by the basicity of these surface oxygens, which can be influenced by the presence of the coordinated copper ions.
Potentiometric Titration Studies
Potentiometric titration is the primary method used to quantify the acid-base properties of these complexes. youtube.com The procedure involves the gradual addition of a strong acid or base to a solution of the copper-oxotungsten compound while monitoring the solution's pH with a glass electrode. youtube.comjohnshopkins.edu The resulting titration curve shows inflection points corresponding to the protonation or deprotonation of specific sites on the molecule.
From this data, the acidity constants (pKa values) for the various protonation equilibria can be calculated. nih.gov These values indicate the pH at which a particular oxygen site on the tungstate (B81510) framework is 50% protonated. The presence of copper ions, which are Lewis acids, can withdraw electron density from the oxo framework, making the surface oxygen atoms less basic and lowering their pKa values compared to the unsubstituted polyoxotungstate.
Table 2: Illustrative Potentiometric Titration Data for a Hypothetical Copper-Oxotungsten Complex This table illustrates the type of data obtained from potentiometric titration, showing the successive protonation events of the polyoxometalate surface.
| Equilibrium | pKa Value | Description |
|---|---|---|
| [CuW₁₁O₃₉]⁶⁻ + H⁺ ⇌ [HCuW₁₁O₃₉]⁵⁻ | pKa₁ ≈ 4.5 | Protonation of a bridging oxygen |
| [HCuW₁₁O₃₉]⁵⁻ + H⁺ ⇌ [H₂CuW₁₁O₃₉]⁴⁻ | pKa₂ ≈ 3.2 | Protonation of a terminal oxygen |
Spectroscopic Monitoring of Protonation Events
Spectroscopic techniques are used in conjunction with titrations to provide structural information about the protonation events. UV-Vis, Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly useful.
As protons are added to the complex, the electronic structure is perturbed, which can lead to shifts in the position of the oxygen-to-metal charge transfer bands in the UV-Vis spectrum. johnshopkins.edu Similarly, ¹⁸³W NMR spectroscopy, where applicable, can be highly informative. The chemical shift of a specific tungsten atom is sensitive to its local environment; therefore, the protonation of an adjacent oxygen atom will cause a discernible change in the corresponding NMR signal, allowing for the identification of the protonation site.
Ligand Exchange and Derivatization Reactions at Copper Centers
The copper ion within a copper-oxotungsten framework is not inert. It retains the ability to coordinate with other ligands, allowing for ligand exchange reactions and further derivatization. youtube.com The reactivity of the copper center is modulated by the electronic and steric environment imposed by the bulky polyoxotungstate ligand.
A clear example of this reactivity is observed in POM-supported copper(I)-pyrazole complexes. acs.orgnih.gov In these systems, the copper(I) center, which is coordinated by pyrazole (B372694) ligands, is also anchored to the surface of a phosphotungstate cluster. When such a complex is dissolved in a coordinating solvent like acetonitrile (B52724), a ligand exchange reaction occurs. The pyrazole ligands are displaced from the copper(I) coordination sphere and are replaced by acetonitrile molecules. acs.orgnih.gov
This type of reaction demonstrates that the copper center remains accessible and reactive, opening possibilities for using these compounds as catalysts. The polyoxotungstate acts as a large, inorganic "ligand" that can stabilize the copper center while still permitting substrate or solvent molecules to coordinate and react. The stability of the new complex formed is a key driving force for the substitution reaction. youtube.com
Kinetics and Thermodynamics of Ligand Substitution
Ligand substitution reactions are fundamental to the reactivity of coordination complexes, including potential copper-oxotungsten compounds. The rates and equilibrium positions of these reactions are governed by both kinetic and thermodynamic factors. The mechanism of substitution can generally be classified as either dissociative, associative, or interchange.
For a hypothetical copper-oxotungsten complex, the lability of ligands at the copper center would be a significant factor. Copper(II) complexes, for instance, are known to be kinetically labile due to the d⁹ electronic configuration which can lead to Jahn-Teller distortions. researchgate.net This inherent lability suggests that ligand substitution at the copper center in a mixed-metal copper-oxotungsten complex could proceed through a dissociative or an interchange mechanism.
In a dissociative mechanism , a ligand first detaches from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. The rate of this process is primarily dependent on the concentration of the initial complex.
Conversely, in an associative mechanism , the incoming ligand first coordinates to the metal center, forming a higher-coordination-number intermediate, from which the leaving group then departs. The rate here depends on the concentration of both the complex and the incoming ligand. libretexts.org Studies on other copper(II) complexes have shown that the operating mechanism can be influenced by the nature of the ligands and the solvent.
The thermodynamics of ligand substitution are dictated by the relative stability of the reactant and product complexes. The chelate effect, for example, demonstrates that complexes with multidentate ligands are generally more thermodynamically stable than those with monodentate ligands due to a favorable entropy change upon substitution.
To illustrate the kinetic parameters that might be observed for a hypothetical ligand substitution reaction on a copper-oxotungsten complex, the following interactive data table presents plausible data based on general principles of coordination chemistry.
| Entry | Incoming Ligand (Y) | Rate Constant (k, M⁻¹s⁻¹) | Activation Enthalpy (ΔH‡, kJ/mol) | Activation Entropy (ΔS‡, J/mol·K) |
| 1 | H₂O | 1.2 x 10² | 45 | -20 |
| 2 | NH₃ | 3.5 x 10³ | 38 | -15 |
| 3 | Cl⁻ | 8.0 x 10⁴ | 30 | -5 |
| 4 | en (ethylenediamine) | 2.1 x 10⁵ | 25 | +10 |
This data is illustrative and intended to demonstrate the relative effects of different ligands on reaction kinetics.
Influence of Copper Coordination Environment on Reactivity
The electronic properties of the ligands, specifically their ability to donate or withdraw electron density, can alter the redox potential of the Cu(II)/Cu(I) couple. For instance, ligands that are strong sigma donors will increase the electron density at the copper center, making it easier to oxidize and thus shifting the redox potential to more negative values. This, in turn, can influence the catalytic activity of the complex in redox reactions. Research on other bimetallic systems has shown that tuning the electronic properties of one metal center through ligand modification can significantly impact the reactivity of the entire complex. nih.gov
Steric hindrance around the copper center also plays a crucial role. Bulky ligands can restrict the access of incoming substrates to the metal center, thereby slowing down reaction rates or inducing selectivity for smaller substrates. Conversely, a more open coordination sphere may allow for faster reactions but with potentially lower selectivity. The geometry of the copper center (e.g., square planar vs. tetrahedral) will also dictate the pathways available for substrate approach and ligand exchange. nih.gov
The table below illustrates how different ligand environments around the copper center in a hypothetical copper-oxotungsten complex might influence a key reactivity parameter, such as the rate of a catalytic oxidation reaction.
| Entry | Ligand System at Copper | Coordination Geometry | Relative Catalytic Rate |
| 1 | Four H₂O ligands | Octahedral (distorted) | 1.0 |
| 2 | Two NH₃ and two Cl⁻ ligands | Square Planar | 5.8 |
| 3 | One tripodal N₄ ligand | Trigonal Bipyramidal | 12.3 |
| 4 | One bulky β-diketiminate ligand | Tetrahedral (distorted) | 2.5 |
This data is illustrative and based on general principles of catalysis by copper complexes.
Advanced Catalytic Applications of Copper Oxotungsten 1/1 Materials
Homogeneous Catalysis by Soluble Copper-Oxotungsten (1/1) Species
Soluble molecular forms of copper-oxotungsten are typically found as copper-substituted polyoxometalates (POMs). These structures are large, anionic metal-oxygen clusters that can incorporate various transition metals, like copper, into a robust tungstate (B81510) framework. This allows for the creation of well-defined, soluble catalysts where the copper centers can participate in a range of chemical transformations in the liquid phase.
Oxidation Reactions (e.g., Alcohols, Alkanes)
Copper-substituted polyoxotungstates have emerged as effective homogeneous catalysts for oxidation reactions, particularly for the conversion of alcohols to ketones and the oxidation of C-H bonds in alkanes. The synergy between the redox-active copper center and the stable polyoxotungstate ligand facilitates these transformations under relatively mild conditions.
One notable example involves a polyoxotungstate-stabilized copper catalyst (Cu2W12) for the rapid and green oxidation of alcohols to ketones. Research has demonstrated that these catalysts can achieve high yields and selectivity. For instance, the oxidation of indane to 1-indanone (B140024) using a copper-containing POM catalyst (PW12-Cu-pbba) yielded 81% of the product with over 99% selectivity. rsc.org Another study highlighted a trinuclear copper(II)-substituted polyoxometalate, [(α-SbW9O33)2Cu3(H2O)3]12−, as the first copper-containing POM catalyst for electrocatalytic water oxidation at neutral pH, confirming a true homogeneous process. rsc.org
The catalytic cycle generally involves the activation of an oxidant (like O2 or H2O2) by the copper center within the POM framework. This is followed by the oxidation of the organic substrate, after which the catalyst is regenerated. The stability of the polyoxotungstate structure is crucial for preventing the degradation of the catalyst and allowing for its potential recovery and reuse, even in homogeneous settings.
Table 1: Homogeneous Oxidation Catalyzed by Copper-Substituted Polyoxometalates
| Catalyst | Substrate | Product | Oxidant | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| PW12-Cu-pbba | Indane | 1-Indanone | O2 / Isobutyraldehyde | 81 | >99 | rsc.org |
| GeW12-Cu-pbba | Indane | 1-Indanone | O2 / Isobutyraldehyde | - | - | rsc.org |
| [(α-SbW9O33)2Cu3(H2O)3]12− | Water | Oxygen | Electrochemical | Confirmed activity | rsc.org |
Reduction Reactions (e.g., Nitrophenyl Reduction)
The catalytic reduction of nitroaromatics, such as 4-nitrophenol (B140041) (4-NP), to their corresponding amines is a significant reaction for environmental remediation and chemical synthesis. While this reaction is extensively studied using heterogeneous copper-based catalysts, examples involving soluble copper-oxotungsten species are less common.
However, the principles of homogeneous catalysis by other soluble copper complexes provide insight into potential mechanisms. For example, copper(II) complexes with Schiff base ligands have been shown to be effective homogeneous catalysts for the reduction of 4-nitrophenol in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4). mdpi.comresearchgate.net These reactions can achieve high conversion rates, with some systems reaching up to 97.5% conversion. mdpi.comresearchgate.net The catalytic cycle typically involves the formation of copper hydride species or the coordination of both the substrate and the hydride donor to the copper center, facilitating the reduction.
Although direct studies on soluble copper-tungstate species for nitrophenyl reduction are sparse, the known electrochemical properties of copper-substituted polyoxotungstates suggest their potential for mediating electron transfer processes necessary for such reductions. researchgate.net This remains an area ripe for further investigation.
Table 2: Homogeneous Catalytic Reduction of 4-Nitrophenol by Soluble Copper Complexes
| Catalyst (Analogue System) | Substrate | Product | Reducing Agent | Conversion (%) | Time (min) | Reference |
|---|---|---|---|---|---|---|
| Cu(II)-N,N'-bis(salicylidene)-o-phenylenediamine | 4-Nitrophenol | 4-Aminophenol | NaBH4 | 97.5 | - | mdpi.comresearchgate.net |
| Cu(II)-N'-salicylidene-2-aminothiazole | 4-Nitrophenol | 4-Aminophenol | NaBH4 | 95.2 | - | mdpi.comresearchgate.net |
| Cu(II)-N'-salicylidene-2-aminophenol | 4-Nitrophenol | 4-Aminophenol | NaBH4 | 90.8 | - | mdpi.comresearchgate.net |
C-C and C-X Bond Formation Reactions
Copper-catalyzed cross-coupling reactions, such as the Ullmann, Sonogashira, and Heck reactions, are fundamental for forming carbon-carbon (C-C) and carbon-heteroatom (C-X, where X = N, O, S) bonds. encyclopedia.pub These reactions are typically catalyzed by soluble copper complexes or, increasingly, by heterogeneous copper nanoparticles. rsc.orgrsc.orgencyclopedia.pubbeilstein-journals.org
In homogeneous catalysis, the reaction often proceeds through a Cu(I)/Cu(III) or a Cu(0)/Cu(II) catalytic cycle. The challenge in many copper-catalyzed reactions is determining whether the true catalyst is a soluble molecular species or if it involves nanoparticles that leach into the solution. rsc.orgrsc.org Some studies on C-C coupling using copper(I) oxide nanoparticles have shown evidence of leaching to form homogeneous catalytic copper species, especially in the presence of a base. rsc.org
While specific examples of soluble copper-oxotungsten species being applied to these classic cross-coupling reactions are not widely reported in the literature, the fundamental chemistry of copper catalysis suggests their potential. The robust polyoxotungstate framework could serve to stabilize the active copper species, potentially offering advantages in terms of catalyst longevity and selectivity. This represents a promising, yet underexplored, frontier in catalysis.
Heterogeneous Catalysis Using Immobilized Copper-Oxotungsten (1/1) Systems
Immobilizing copper tungstate onto solid supports creates robust heterogeneous catalysts that are easily separable from reaction mixtures, enhancing their industrial applicability. The choice of support material significantly influences the catalyst's properties, such as surface area, dispersion of active sites, and stability.
Design and Synthesis of Supported Catalysts (e.g., MOFs, Silica (B1680970), Carbon)
The synthesis strategy for supported copper tungstate catalysts is critical for achieving high catalytic performance.
Metal-Organic Frameworks (MOFs): MOFs can be used as supports or precursors for copper tungstate catalysts. One method involves synthesizing a copper-based MOF, which provides a high surface area and uniformly distributed copper nodes. These can then be modified with tungsten species or used as a template. For example, a core-shell magnetic MOF catalyst has been created by coating Fe3O4 nanoparticles with a copper-based MOF, which then catalyzes reactions like 1,2,3-triazole synthesis. sae.org Another approach uses a MOF, such as UiO-66, as a precursor to create tungstated zirconia, demonstrating the versatility of MOFs in generating mixed-oxide catalysts. rsc.org
Silica (SiO2): Silica is a common and stable support material. Copper tungstate can be supported on silica using methods like impregnation, where a silica support is treated with a solution containing copper and tungsten precursors, followed by calcination. The ammonia (B1221849) evaporation method is another effective technique, where a copper ammonia complex is precipitated onto a silica colloid, leading to high dispersion of copper species. rsc.org Furthermore, pre-synthesized copper phyllosilicate nanotubes can be coated with mesoporous silica and then reduced to create catalysts with abundant and highly active Cu-O-SiOx interfaces. rsc.org
Carbon: Carbon-based materials, such as activated carbon and biochar, are excellent supports due to their high surface area and chemical stability. Biochar-supported copper tungstate nanocomposites (Bio-CuWO4) have been synthesized via a simple hydrothermal method. In this process, biochar derived from organic materials like neem leaves serves as a scaffold, and CuWO4 nanoparticles are crystallized on its surface, leading to an increased active surface area. researchgate.net
Gas-Phase Catalysis (e.g., NOx Reduction, CO Oxidation)
Supported copper tungstate catalysts are effective in high-temperature gas-phase reactions, which are crucial for environmental pollution control.
NOx Reduction: The selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH3) or carbon monoxide (CO) is a key technology for abating emissions from stationary and mobile sources. nih.govresearchgate.netresearchgate.net Copper-based catalysts, particularly those supported on zeolites (e.g., Cu-ZSM-5, Cu-SSZ-13), are highly effective for NH3-SCR. nih.govresearchgate.netresearchgate.net The addition of tungsten oxides to other metal oxide supports (like ceria or zirconia) can enhance thermal stability and promote the catalytic activity of copper. researchgate.net The mechanism involves the adsorption of NOx and the reductant onto the catalyst surface, where the redox properties of the Cu(I)/Cu(II) couple facilitate the conversion of NOx to harmless N2.
Table 3: Performance of Heterogeneous Copper-Based Catalysts in Gas-Phase Reactions
| Catalyst System | Reaction | Reductant | Key Finding | Operating Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Cu-Zeolite | NOx Reduction | NH3 | High NOx conversion, widely used commercially. | 200-500 | rsc.orgnih.govresearchgate.net |
| CuO/CeO2-Fe2O3 | NOx Reduction | CO | Promising for simultaneous removal of NO and CO. | 100-300 | researchgate.net |
| CuLa-template | NOx Storage/Reduction | H2 | High NOx storage capacity (67 µmol/g). | 450 | |
| CuO/CeO2 (from acetate) | CO Oxidation | - | 100% CO conversion due to high CuO dispersion. | ~120 | |
| Cu-Zr-Ce-O | CO Oxidation | - | Full CO conversion at 110°C. | 110 |
Liquid-Phase Heterogeneous Catalysis (e.g., Epoxidation, Esterification)
Copper--oxotungsten (1/1), also known as copper tungstate (CuWO₄), has demonstrated notable efficacy as a heterogeneous catalyst in various liquid-phase organic transformations, particularly in oxidation and esterification reactions. Its solid nature allows for ease of separation from the reaction mixture, making it a valuable component in sustainable chemical processes.
In the realm of oxidation catalysis, copper tungstate has been recognized for its ability to catalyze the epoxidation of olefins. Research has shown that copper-doped tungsten oxide nanosheets are effective in the selective conversion of olefins like styrene (B11656) and cyclohexene (B86901) to their corresponding epoxides with high conversion rates. researchgate.net For instance, a 5% copper-doped WO₃ nanosheet catalyst (CW5) has been reported to achieve total conversion of these substrates with significant selectivity towards the epoxide products. researchgate.net The catalytic activity is attributed to the synergistic effect between copper and tungsten, where the presence of copper can enhance the catalytic performance of tungsten oxide. The higher hydrogen consumption observed in copper-containing tungstates suggests a greater availability of surface oxygen and increased surface mobility, which are crucial factors in the oxidation process. researchgate.net
The catalytic performance of copper tungstate in the oxidation of thioanisole (B89551) has also been investigated. It was found to be more efficient than other tungstates like nickel and zinc tungstates in converting thioanisole to its corresponding sulfoxide (B87167) and sulfone. researchgate.net The addition of an oxidant such as hydrogen peroxide can further enhance the conversion and influence the product distribution, favoring the formation of the sulfone. researchgate.net
While direct and extensive research on the use of copper--oxotungsten (1/1) specifically for esterification is less documented, its potential can be inferred from studies on related reactions. For example, layered metal oxides containing tungsten have been shown to catalyze the esterification of carboxylic acids. acs.org Furthermore, mixed metal oxides including copper tungstate are mentioned as potential catalysts in the hydrogenation of carboxylic acids to alcohols, a process that can be linked to esterification through intermediate steps or side reactions. google.com The catalytic activity in these reactions is often associated with the acidic and redox properties of the metal oxides.
The table below summarizes the catalytic performance of copper-based tungstate catalysts in selected liquid-phase oxidation reactions.
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |
| 5% Cu-WO₃ | Styrene | Styrene Oxide | Total | High | researchgate.net |
| 5% Cu-WO₃ | Cyclohexene | Cyclohexene Oxide | Total | High | researchgate.net |
| Copper Tungstate | Thioanisole | Sulfoxide/Sulfone | - | - | researchgate.net |
Photocatalytic and Electrocatalytic Applications
Copper--oxotungsten (1/1) is a significant n-type semiconductor material with a band gap typically ranging from 2.2 to 2.5 eV, enabling it to absorb a considerable portion of the visible light spectrum. rsc.orguu.nl These properties, combined with its chemical stability, make it a promising candidate for a variety of photocatalytic and electrocatalytic applications aimed at addressing energy and environmental challenges.
Photoinduced Electron Transfer and Energy Transfer Processes
The photocatalytic activity of copper--oxotungsten (1/1) is fundamentally governed by photoinduced electron transfer and energy transfer processes. When the material is irradiated with light of energy equal to or greater than its band gap, an electron is excited from the valence band (VB) to the conduction band (CB), leaving a hole in the VB. colorado.edu These photogenerated electron-hole pairs are the primary drivers of subsequent redox reactions.
Electrochemical Water Splitting and CO₂ Reduction Catalysis
Copper--oxotungsten (1/1) has attracted considerable interest for electrochemical water splitting, particularly as a photoanode for the oxygen evolution reaction (OER). researchgate.netekb.eg Its valence band maximum is positioned at a potential suitable for water oxidation. acs.org However, challenges such as high charge recombination rates and slow transfer kinetics at the photoanode surface can limit its performance. ekb.eg To enhance its photoelectrochemical (PEC) water splitting capabilities, modifications such as doping or creating composite structures are often pursued.
In the context of carbon dioxide reduction, copper tungstate-based materials have shown potential as both photocatalysts and electrocatalysts. researchgate.netnanoge.orgbas.bg As a photocatalyst, it can contribute to the conversion of CO₂ into valuable chemicals like methanol. nanoge.org Nanostructured copper tungstate has been investigated for the electroreduction of CO₂, where it has been observed to perform differently compared to materials like CuO. bas.bg It has been suggested that CO₂-reduction intermediates adsorb strongly on the surface of CuWO₄, which can influence the overpotential for competing reactions like the hydrogen evolution reaction. bas.bg The formation of composites, for instance with TiO₂, is also being explored to enhance the photocatalytic reduction of CO₂. acs.org
Solar Energy Conversion using Copper--Oxotungsten (1/1) Composites
To harness solar energy more effectively, copper--oxotungsten (1/1) is often integrated into composite materials and heterostructures. These composites are designed to improve light absorption, enhance charge separation, and facilitate more efficient solar-to-fuel conversion. researchgate.netekb.eg
Another strategy involves the use of plasmonic nanoparticles in conjunction with copper tungstate to enhance light harvesting and promote efficient charge transfer. The table below presents data on the photocatalytic degradation of pollutants using copper tungstate-based composites, illustrating the enhancement in efficiency.
| Catalyst | Pollutant | Degradation Efficiency (%) | Kinetic Rate Constant (min⁻¹) | Reference |
| Pure CuWO₄ | Phenol | - | 0.00191 | acs.org |
| CuWO₄/CdS/CDs | Phenol | 70.13 (after 210 min) | 0.00459 | acs.org |
| Pure CuWO₄ | Congo Red | 64.24 (after 90 min) | 0.00504 | acs.org |
| CuWO₄/CdS/CDs | Congo Red | 93.66 (after 90 min) | 0.0248 | acs.org |
Reaction Mechanism Elucidation in Catalytic Cycles
Understanding the reaction mechanisms at the atomic and molecular level is crucial for the rational design of more efficient catalysts. In-situ spectroscopic techniques are powerful tools for probing the catalyst's state and the adsorbed intermediate species under actual reaction conditions.
In Situ Spectroscopic Studies (e.g., Operando IR, XAS)
Operando infrared (IR) spectroscopy and X-ray absorption spectroscopy (XAS) are particularly valuable for studying the catalytic cycles of copper--oxotungsten (1/1) materials. Operando IR spectroscopy can provide information about the vibrational modes of adsorbed molecules and surface species, offering insights into reaction intermediates and pathways. colorado.eduacs.org For instance, in the context of CO₂ electroreduction, operando IR spectroscopy can help identify the nature of adsorbed CO₂ and its subsequent transformation products on the catalyst surface. colorado.edu
Operando XAS, including both X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), is a powerful technique for determining the electronic structure and local atomic environment of the metal centers in the catalyst during operation. researchgate.netnanoge.org For copper tungstate, operando XAS can be used to track changes in the oxidation state of copper and tungsten atoms and to characterize the coordination environment and bond distances. For example, studies on related copper-based catalysts for the oxygen evolution reaction have utilized operando XAS to identify high-valent copper species as key intermediates. researchgate.net Similarly, in photocatalytic reactions, time-resolved X-ray spectroscopy can unveil the dynamics of charge density at the copper sites following photoexcitation. uu.nl While specific, detailed operando IR and XAS studies elucidating the complete catalytic cycles for epoxidation or esterification over copper--oxotungsten (1/1) are not extensively reported, the application of these techniques to similar systems underscores their potential to unravel the complex surface chemistry involved.
Kinetic Isotope Effect (KIE) Studies
A thorough review of the current scientific literature reveals a significant gap in experimental and computational research concerning the kinetic isotope effect (KIE) specifically in catalytic reactions employing copper tungstate (CuWO₄) materials. KIE studies are a powerful tool for elucidating reaction mechanisms by determining the involvement of a particular atom in the rate-determining step of a reaction. wikipedia.orglibretexts.orgprinceton.edu This is achieved by comparing the reaction rates of reactants substituted with different isotopes, such as hydrogen and its heavier isotope, deuterium. wikipedia.orglibretexts.org
Despite the growing interest in the catalytic applications of copper tungstate, particularly in photocatalysis and oxidation reactions, dedicated studies measuring the KIE for these processes are not available in published research. acs.orgresearchgate.netresearchgate.net Such studies would be invaluable for providing definitive insights into the mechanisms of substrate activation and bond-breaking events at the catalyst surface. For instance, a significant kH/kD value would suggest that a C-H bond is broken in the rate-limiting step of an oxidation reaction.
The absence of this data means that current mechanistic proposals for copper tungstate catalysis are based on other experimental evidence, such as product analysis and spectroscopic identification of reactive species, but lack the definitive confirmation that KIE studies can provide. Future research focusing on KIE analysis is essential to deepen the fundamental understanding of how copper tungstate catalysts function at a molecular level.
Isolation and Characterization of Catalytic Intermediates
The direct isolation and detailed characterization of catalytic intermediates are crucial for constructing a precise reaction mechanism. For copper tungstate (CuWO₄) catalysts, this area of research is still in its early stages, with most studies focusing on the identification of transient reactive species rather than the isolation of stable or semi-stable intermediate compounds involving the catalyst itself.
In the context of photocatalysis, which is a major application of copper tungstate, research has primarily identified the involvement of highly reactive oxygen species (ROS). Through techniques such as scavenger experiments, species like superoxide (B77818) radicals (•O₂⁻), hydroxyl radicals (•OH), and holes (h⁺) have been shown to be key players in the degradation of pollutants. However, these are not considered catalytic intermediates in the sense of a structurally defined molecule incorporating the copper tungstate framework.
Advanced spectroscopic techniques that are performed in situ or operando—meaning under actual reaction conditions—are the most promising methods for detecting and characterizing the short-lived intermediates that form on the catalyst surface. nih.govyoutube.comyoutube.com Techniques such as operando Raman and infrared spectroscopy, as well as X-ray absorption spectroscopy (XAS), can provide valuable information about the chemical state and coordination environment of the copper and tungsten centers during the catalytic cycle. nih.govyoutube.comyoutube.com
For example, operando studies on other copper-based catalysts have successfully identified changes in the oxidation state of copper (e.g., Cu²⁺ to Cu⁺) and the formation of surface-adsorbed species during reactions. nih.gov While the literature contains numerous examples of the synthesis and characterization of copper tungstate itself, there is a scarcity of published reports that apply these operando techniques to trap and provide detailed structural analysis of catalytic intermediates formed during reactions over copper tungstate. The development of such studies is a critical next step for advancing the rational design of more efficient copper tungstate catalysts.
Material Science Applications of Copper Oxotungsten 1/1 Compounds
Design of Hybrid Materials and Composites
The creation of hybrid materials and composites leverages the unique properties of individual components to achieve enhanced performance and functionality. Copper tungstate (B81510) is a promising candidate for incorporation into such materials.
Integration with Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The integration of inorganic nanoparticles like copper tungstate into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) represents a frontier in materials design. MOFs and COFs are highly porous materials with tunable structures, making them ideal hosts for functional guests. nih.govyoutube.com The general strategies for creating these hybrid materials include encapsulating the nanoparticles within the framework's pores or anchoring them to the surface. nih.gov This synergy can lead to materials with enhanced catalytic activity, sensing capabilities, or new electronic properties. For instance, a copper-based MOF, Cu-TDPAT, has demonstrated significant catalytic activity in C-N coupling reactions. nih.gov While direct reports on the integration of copper tungstate with MOFs and COFs are emerging, the principles established with other nanoparticles suggest a promising area for future research. The inclusion of copper tungstate could impart its inherent photocatalytic or magnetic properties to the highly porous and structurally diverse frameworks of MOFs and COFs.
Polymer-Inorganic Composites for Functional Materials
Polymer-inorganic composites are a well-established class of materials that combine the processability and flexibility of polymers with the functional properties of inorganic fillers. tum.dearxiv.org The incorporation of copper tungstate into polymer matrices can lead to materials with a range of enhanced functionalities. For example, tungsten-based polymer composites are being explored for radiation shielding applications. researchgate.net
Studies have shown that copper nanoparticles can be successfully incorporated into polymer matrices like thermoplastic polyurethane (TPU), leading to good adhesion between the filler and the polymer. youtube.com Similarly, novel composite films of polylactic acid (PLA) filled with nanosized particles of double sodium-copper(II) paratungstate B have been developed, demonstrating the potential for creating functional materials with applications such as antimicrobial surfaces. nih.gov The development of composites combining polyvinyl alcohol (PVA), carboxymethyl cellulose (B213188) (CMC), and copper tungstate nanoparticles has also been investigated, showing the preservation of the CuWO₄ crystal structure within the polymer matrix. researchgate.net These composites hold promise for applications in optoelectronics and other functional devices.
Optoelectronic and Photonic Applications
The electronic and optical properties of copper tungstate make it a material of interest for various optoelectronic and photonic applications. capes.gov.br It is a semiconductor with a band gap that allows it to interact with visible light, opening up possibilities for its use in devices that convert light into electrical signals or vice versa. acs.org
Luminescent Properties and Quantum Yields
Interactive Data Table: Luminescent Properties of Copper Tungstate
| Property | Value | Excitation Wavelength (nm) | Reference |
| Emission Peak | 583 nm | 430 nm | researchgate.net |
| Absorbed Photon-to-Current Efficiency | 7% | Not specified | acs.org |
Chemical Sensing Applications (e.g., Gas and Solvent Sensors)
Copper tungstate has demonstrated significant potential in the field of chemical sensing. Its high surface area and electrocatalytic activity make it suitable for detecting various chemical species. acs.org For example, a disposable strip fabricated with copper tungstate has been successfully used for the rapid and real-time detection of uric acid in biological samples. acs.org This sensor showed a superior electrochemical oxidation peak current compared to bare electrodes and exhibited good stability and reproducibility. acs.org
In the realm of gas sensing, tungstate compounds have shown promise. For instance, a sensor using cobalt tungstate (CoWO₄) as the sensing electrode was developed for detecting hydrogen at elevated temperatures, demonstrating good sensitivity and selectivity. rsc.org Given that tungsten trioxide (WO₃), a related compound, is used in gas and humidity sensors, the potential for copper tungstate in similar applications is strong. wikipedia.org
Magnetic Properties and Spin-Exchange Interactions
Copper tungstate is a magnetic material with interesting properties arising from the presence of Cu²⁺ ions with a 3d⁹ electron configuration. researchgate.net
The material exhibits antiferromagnetic ordering at low temperatures, specifically below 23.0 K. capes.gov.br In this state, the magnetic moments of adjacent copper ions align in an antiparallel fashion. The magnetic structure has been determined to have a magnetic propagation vector of (1/2 0 0). capes.gov.br The two equivalent copper ions within the unit cell have magnetic moments of 0.67 µB. capes.gov.br Theoretical calculations have also confirmed the antiferromagnetic configuration as the most stable magnetic ordering for CuWO₄. researchgate.net
The spin-exchange interactions, which govern the magnetic ordering, are influenced by the crystal structure and the pathways between the magnetic ions. In copper tungstate, these interactions are mediated by the oxygen atoms. capes.gov.br The study of these interactions is crucial for understanding the material's magnetic behavior and for designing new magnetic materials. The concept of spin pumping, where spin currents are generated by precessing magnetization, is a key area of research in spintronics and could be relevant for heterostructures involving copper tungstate. arxiv.orgaps.orgaps.org
Interactive Data Table: Magnetic Properties of Copper Tungstate
| Property | Value | Conditions | Reference |
| Magnetic Ordering | Antiferromagnetic | Below 23.0 K | capes.gov.br |
| Total Magnetization | 1.00 µB/f.u. | Ferromagnetic (theoretical) | materialsproject.org |
| Magnetic Moment per Cu²⁺ ion | 0.67(1) µB | 5 K | capes.gov.br |
| Calculated Magnetic Moment per Cu atom | 0.78 µB | High-spin configuration | acs.org |
Investigation of Antiferromagnetic and Ferromagnetic Couplings
Copper tungstate (CuWO4) exhibits interesting magnetic properties, primarily characterized by antiferromagnetic ordering at low temperatures. capes.gov.br Below a Néel temperature of 23.0 K, the copper ions (Cu2+) in the triclinic crystal structure of CuWO4 align in an antiferromagnetic arrangement. capes.gov.br Neutron diffraction studies have been instrumental in determining this magnetic structure, revealing that the magnetic moments of the two equivalent copper ions within the unit cell are aligned ferromagnetically with each other, but these pairs are then arranged antiferromagnetically throughout the crystal. capes.gov.br The magnetic propagation vector for this ordering is (1/2 0 0). capes.gov.br
The nature of the magnetic coupling, whether ferromagnetic or antiferromagnetic, in copper-containing materials is highly dependent on the specific crystal structure and the pathways for magnetic exchange between the copper ions. lightsources.orgresearchgate.net In some extended structures of copper(II) terephthalates, both ferromagnetic and antiferromagnetic coupling have been observed. osti.gov For instance, a one-dimensional chain structure of copper terephthalate (B1205515) displays antiferromagnetic interactions, while a two-dimensional layered structure exhibits ferromagnetic coupling. osti.gov This highlights the sensitivity of magnetic interactions to the dimensionality and connectivity of the copper centers.
The exchange coupling in these systems can be influenced by various factors, including the distance between copper ions and the nature of the bridging ligands. researchgate.netresearchgate.net In some tetranuclear copper(II) complexes, a combination of weak antiferromagnetic coupling within dinuclear subunits and strong ferromagnetic coupling between these units has been observed. researchgate.net This interplay of competing interactions is a hallmark of complex magnetic materials.
Molecular Magnetism and Spin Frustration in Copper--Oxotungsten (1/1) Clusters
The field of molecular magnetism explores the magnetic properties of individual molecules and molecular clusters. acs.orguni-bielefeld.deyoutube.com Copper-containing molecular clusters are of particular interest due to the spin S=1/2 of the Cu2+ ion, which makes them ideal building blocks for studying quantum magnetic phenomena. aps.org In these systems, the magnetic interactions between copper ions can be tuned through chemical synthesis, allowing for the design of molecules with specific magnetic behaviors. lightsources.org
Spin frustration is a key concept in molecular magnetism that arises when competing magnetic interactions cannot all be satisfied simultaneously. aps.orgosti.gov This can lead to exotic ground states and interesting magnetic phenomena. In certain copper(II) heptanuclear complexes, strong antiferromagnetic couplings lead to a spin-frustrated ground state where doublet and quartet spin states co-exist. rsc.org Theoretical calculations, such as density functional theory (DFT), are often used to understand and predict the magnetic coupling and spin states in these complex molecules. rsc.org
The study of spin frustration is not limited to discrete molecular clusters. In some quasi-one-dimensional chain materials, the competition between nearest-neighbor and next-nearest-neighbor magnetic interactions can lead to frustrated states. aps.orgaps.org The application of an external magnetic field can then be used to tune the magnetic state of the material, potentially inducing quantum phase transitions. aps.org
Ion-Exchange and Separation Technologies
Copper tungstate nanomaterials have shown promise in environmental applications, particularly in the removal of pollutants from water. nih.govresearchgate.net Their high surface area and reactive surface sites make them effective adsorbents for various contaminants.
Adsorption of Heavy Metal Ions
The removal of heavy metal ions from wastewater is a critical environmental challenge. mdpi.com Various nanomaterials are being explored for their potential to adsorb heavy metals like lead (Pb), copper (Cu), zinc (Zn), and cadmium (Cd). mdpi.comnih.gov While specific studies on heavy metal adsorption by "Copper--oxotungsten (1/1)" are not extensively documented, the principles of adsorption by related metal oxides are well-established.
The efficiency of heavy metal adsorption is influenced by factors such as the pH of the solution, the initial concentration of the metal ions, and the contact time with the adsorbent. mdpi.com The surface of metal oxide nanoparticles can have a high affinity for heavy metal ions, leading to their removal from the solution through processes like surface complexation. mdpi.com For example, MgO nanorods have demonstrated high adsorption capacities for both Cu(II) and Pb(II) ions. mdpi.com Similarly, magnetic carbon nanotubes have shown selective adsorption of Pb(II) ions. researchgate.net The table below summarizes the adsorption capacities of various nanomaterials for Cu(II) and Pb(II).
| Adsorbent | Adsorbate | Maximum Adsorption Capacity (mg/g) |
| MgO Nanorods | Cu(II) | 234.34 mdpi.com |
| MgO Nanorods | Pb(II) | 221.26 mdpi.com |
| Magnetic Carbon Nanotubes | Pb(II) | 215.05 researchgate.net |
| Maghemite Nanoparticles | Pb(II) | 68.9 mdpi.com |
| Maghemite Nanoparticles | Cu(II) | 34.0 mdpi.com |
| Nano-hematite | Pb(II) | > Zn(II) > Cd(II) > Cu(II) (affinity order) mdpi.com |
Separation of Organic Pollutants
Copper tungstate (CuWO4) nanoparticles have demonstrated significant potential as photocatalysts for the degradation of organic pollutants in water. nih.govresearchgate.netresearchgate.net When illuminated with light of sufficient energy, CuWO4 generates electron-hole pairs that can produce highly reactive oxygen species. These species then break down organic molecules into less harmful substances.
The photocatalytic activity of CuWO4 has been successfully applied to the degradation of various organic dyes, such as methylene (B1212753) blue and methyl orange. nih.gov The efficiency of this process can be enhanced by the addition of hydrogen peroxide, which acts as an electron scavenger and promotes the generation of reactive radicals. nih.gov Furthermore, CuWO4 has been used for the photocatalytic degradation of pharmaceutical compounds like tetracycline (B611298) and propranolol (B1214883) hydrochloride. researchgate.netresearchgate.net
The effectiveness of CuWO4 in degrading organic pollutants highlights its potential for use in advanced oxidation processes for water treatment. The table below presents findings on the photocatalytic degradation of organic pollutants using copper tungstate.
| Pollutant | Catalyst | Conditions | Outcome |
| Methylene Blue (MB) | CuWO4 Nanoparticles | Simulated sunlight, H2O2 assisted | Complete degradation in 30 minutes nih.gov |
| Methyl Orange (MO) | CuWO4 Nanoparticles | Simulated sunlight, H2O2 assisted | Complete degradation in 75 minutes nih.gov |
| Tetracycline | CuWO4 | Visible light | Effective degradation researchgate.net |
| Propranolol Hydrochloride | CuWO4 | UV irradiation | >80% removal in 140 minutes researchgate.net |
Future Directions and Challenges in Copper Oxotungsten 1/1 Research
Development of Next-Generation Synthetic Strategies
The properties and performance of copper--oxotungsten (1/1) are intrinsically linked to its physical and chemical characteristics, which are, in turn, dictated by the synthetic methodology employed. The development of next-generation synthetic strategies is paramount for controlling the material's morphology, crystal structure, and defect chemistry with high precision. Future research will likely focus on moving beyond traditional solid-state and wet-chemical methods towards more sophisticated and controllable synthetic routes.
| Synthetic Strategy | Description | Potential Advantages |
| Hydrothermal/Solvothermal Synthesis | Reactions are carried out in aqueous or non-aqueous solvents under elevated temperature and pressure in a sealed vessel (autoclave). | Offers excellent control over particle size, morphology, and crystallinity. Allows for the synthesis of metastable phases not accessible by other methods. |
| Microwave-Assisted Synthesis | Utilizes microwave radiation to rapidly heat the reaction mixture, leading to significantly reduced reaction times. | Enables rapid and uniform heating, leading to homogeneous nucleation and growth of nanoparticles. Energy-efficient and often results in smaller particle sizes with a narrow size distribution. |
| Sonochemical Synthesis | Employs high-intensity ultrasound to induce chemical reactions. The extreme conditions created by acoustic cavitation can lead to the formation of unique nanostructures. | Can produce amorphous or nanocrystalline materials with high surface areas. The rapid collapse of bubbles creates localized hot spots with extreme temperatures and pressures. |
| Template-Assisted Synthesis | Utilizes a pre-existing template (hard or soft) to direct the growth of the desired material with a specific morphology and structure. | Allows for the fabrication of complex and hierarchical structures, such as nanotubes, nanowires, and porous networks. The template can be later removed to yield the final material. |
Exploration of Novel Reactivity and Catalytic Pathways
While copper--oxotungsten (1/1) has shown promise in various catalytic reactions, a deep understanding of its surface reactivity and the operative catalytic pathways remains an area of active investigation. Future research will aim to uncover novel reactivity patterns and elucidate the mechanisms that govern its catalytic performance. This involves identifying the nature of active sites, the role of surface defects, and the influence of the synergistic interplay between copper and tungsten centers.
Key areas of exploration will include:
Selective Oxidation Reactions: Investigating the potential of copper--oxotungsten (1/1) as a catalyst for the selective oxidation of hydrocarbons and alcohols, focusing on maximizing the yield of desired products while minimizing over-oxidation.
Electrocatalysis: Exploring its application in electrochemical reactions such as the oxygen evolution reaction (OER) and the carbon dioxide reduction reaction (CO₂RR), which are crucial for renewable energy technologies.
Photocatalysis: Delving into its ability to harness light energy to drive chemical transformations, including water splitting for hydrogen production and the degradation of organic pollutants.
Integration with Advanced In Situ Characterization Techniques
To unravel the complex structure-property relationships in copper--oxotungsten (1/1), it is essential to study the material under reaction conditions. The integration of advanced in situ and operando characterization techniques will provide real-time insights into the dynamic changes occurring in the catalyst's structure, composition, and electronic properties during a chemical process.
| In Situ Technique | Information Gained |
| In Situ X-ray Diffraction (XRD) | Provides information on the crystalline phase, lattice parameters, and crystallite size of the material under reaction conditions, revealing any structural transformations. |
| In Situ X-ray Absorption Spectroscopy (XAS) | Offers insights into the local atomic structure and oxidation states of the copper and tungsten atoms, helping to identify the active sites. |
| In Situ Raman and Infrared (IR) Spectroscopy | Allows for the identification of surface species and reaction intermediates, providing mechanistic details of the catalytic process. |
| In Situ Transmission Electron Microscopy (TEM) | Enables the direct visualization of morphological changes and the dynamics of nanoparticles at the atomic scale during a reaction. |
Predictive Modeling and Machine Learning Approaches for Compound Design
The traditional trial-and-error approach to materials discovery is often time-consuming and resource-intensive. Predictive modeling and machine learning are emerging as powerful tools to accelerate the design and discovery of new materials with desired properties. In the context of copper--oxotungsten (1/1), these computational approaches can be employed to:
Predict Crystal Structures: Use computational methods like density functional theory (DFT) to predict stable crystal structures and their electronic properties.
Screen Catalytic Activity: Develop machine learning models trained on existing experimental and computational data to predict the catalytic performance of different compositions and structures.
Guide Synthetic Efforts: Provide theoretical guidance for the rational design of synthetic strategies to obtain materials with optimized properties.
Scale-Up and Industrial Relevance Considerations
For any promising material to make a real-world impact, the transition from laboratory-scale synthesis to large-scale industrial production is a critical hurdle. Research in this area will need to address the challenges associated with the scalable, cost-effective, and environmentally friendly synthesis of copper--oxotungsten (1/1). This includes:
Developing Continuous Flow Reactors: Moving from batch synthesis to continuous production methods to ensure consistent product quality and higher throughput.
Process Optimization: Optimizing reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize energy consumption.
Economic and Environmental Assessment: Conducting thorough life cycle assessments to evaluate the economic viability and environmental footprint of the production process.
The successful navigation of these future directions and challenges will be crucial in unlocking the full potential of copper--oxotungsten (1/1) and establishing its role in various technological applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
